molecular formula C22H26N2O5S B2645913 N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(1-tosylpiperidin-2-yl)acetamide CAS No. 941990-19-8

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(1-tosylpiperidin-2-yl)acetamide

Cat. No. B2645913
CAS RN: 941990-19-8
M. Wt: 430.52
InChI Key: IPYDLCZMWBJUOX-UHFFFAOYSA-N
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Description

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(1-tosylpiperidin-2-yl)acetamide (BDP) is a chemical compound that has been widely used in scientific research for its unique properties. BDP is a potent inhibitor of the dopamine transporter (DAT) and has been shown to have potential therapeutic effects in the treatment of Parkinson's disease and other neurological disorders.

Scientific Research Applications

Antimicrobial and Antifungal Activities

  • Antimicrobial Nano-Materials : Compounds derived from benzothiazole and piperidine showed significant antimicrobial activities against pathogenic bacteria and Candida species. These findings suggest potential applications in developing antimicrobial agents (Mokhtari & Pourabdollah, 2013).

Biological Activities and Molecular Docking

  • Biological Activities and Urease Inhibition : N-(6-arylbenzo[d]thiazol-2-yl)acetamides exhibited various biological activities, including antioxidant, antibacterial, and notably, urease inhibition, suggesting their potential in medical applications. Molecular docking studies provided insights into the mechanism of urease inhibition (Gull et al., 2016).

Antitumor Activities

  • Evaluation of Antitumor Activity : New N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives bearing different heterocyclic rings were synthesized and screened for antitumor activity. Compounds exhibited considerable anticancer activity against various cancer cell lines, highlighting their potential in cancer research (Yurttaş, Tay, & Demirayak, 2015).

Anticonvulsant Evaluation

  • Anticonvulsant Properties of Indoline Derivatives : Indoline derivatives of aryloxadiazole amine and benzothiazole acetamide were synthesized and evaluated for anticonvulsant activities. The study revealed significant activity against seizures, with potential implications for developing new anticonvulsant drugs (Nath et al., 2021).

Antibacterial Agents

  • Synthesis and Antibacterial Evaluation : Novel N-(benzo[d]thiazol-2-yl)-2-((2,4'-dioxospiro[indoline-3, 2'-thiazolidin]-3'-yl)amino)acetamide derivatives were synthesized and showed broad-spectrum antibacterial activity against tested microorganisms, indicating their potential as new antibacterial agents (Borad et al., 2015).

properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-[1-(4-methylphenyl)sulfonylpiperidin-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O5S/c1-16-5-8-19(9-6-16)30(26,27)24-11-3-2-4-18(24)13-22(25)23-14-17-7-10-20-21(12-17)29-15-28-20/h5-10,12,18H,2-4,11,13-15H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPYDLCZMWBJUOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2CC(=O)NCC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(1-tosylpiperidin-2-yl)acetamide

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